Edeine A

Peptide antibiotic Structure-activity relationship Non-ribosomal peptide

Edeine A is a non-ribosomal pentapeptide amide antibiotic produced by Brevibacillus brevis Vm4, composed of four non-proteinogenic amino acids (β-tyrosine, β-serine, diaminopropionic acid, diaminohydroxyazelaic acid), glycine, and a C-terminal spermidine polyamine. It is a key member of the edeine complex—which includes edeines A, B, D, and F—and is characterized by a unique, concentration-dependent dual mechanism of action: at low concentrations (.

Molecular Formula C33H58N10O10
Molecular Weight 754.9 g/mol
CAS No. 52452-77-4
Cat. No. B1204387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdeine A
CAS52452-77-4
Synonymsedeine A
edeine A1
Molecular FormulaC33H58N10O10
Molecular Weight754.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN)O)N)C(=O)O)O)N)O
InChIInChI=1S/C33H58N10O10/c34-11-1-2-12-38-13-4-14-39-30(49)19-41-29(48)16-26(45)22(36)5-3-6-24(33(52)53)42-31(50)25(17-35)43-32(51)27(46)18-40-28(47)15-23(37)20-7-9-21(44)10-8-20/h7-10,22-27,38,44-46H,1-6,11-19,34-37H2,(H,39,49)(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,52,53)
InChIKeyHENXXJCYASTLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edeine A (CAS 52452-77-4): Baseline Procurement Profile for a Dual-Action Pentapeptide Antibiotic


Edeine A is a non-ribosomal pentapeptide amide antibiotic produced by Brevibacillus brevis Vm4, composed of four non-proteinogenic amino acids (β-tyrosine, β-serine, diaminopropionic acid, diaminohydroxyazelaic acid), glycine, and a C-terminal spermidine polyamine [1]. It is a key member of the edeine complex—which includes edeines A, B, D, and F—and is characterized by a unique, concentration-dependent dual mechanism of action: at low concentrations (<15 µg/mL) it reversibly inhibits bacterial DNA synthesis, while at higher concentrations it potently blocks translation initiation by binding to the 30S ribosomal subunit and preventing fMet-tRNA interaction at the P site [2]. This dual targeting, combined with broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts, makes Edeine A a strategically distinct selection for researchers requiring a known, sequence-defined entity within the edeine class rather than an undefined mixture [3].

Why Edeine A Cannot Be Reliably Substituted with Edeine B, Edeine D, or Crude Edeine Complex


The edeine complex comprises structurally distinct congeners—edeine A (spermidine-terminated), edeine B (guanylspermidine-terminated), and edeine D (β-Phe-β-Ala replacing β-Tyr)—each with divergent biological profiles that preclude interchangeability [1]. Edeine A and B, while both binding the 30S ribosomal P site, differ in their immunomodulatory potency in murine models, with edeine A analogues demonstrating quantitatively distinct effects on humoral and cellular immune responses relative to edeine B (peptide W1) and cyclosporine A [2]. Furthermore, the concentration-dependent dual action of Edeine A—reversible DNA synthesis inhibition at low concentrations transitioning to translation blockade at higher concentrations—has been characterized specifically for this congener, and the quantitative thresholds cannot be assumed identical for edeine B or D without separate validation [3]. Procuring a crude edeine mixture, undefined edeine complex, or an unverified congener thus introduces uncertainty in both target engagement and dose-response calibration, directly undermining experimental reproducibility. Selection of authentic, characterized Edeine A is therefore essential.

Quantitative Differentiation Evidence for Edeine A Relative to Key Comparators


Structural Determinant: Spermidine vs. Guanylspermidine C-Terminus Differentiates Edeine A from Edeine B

Edeine A is distinguished from edeine B by the C-terminal polyamine: edeine A carries a spermidine moiety, whereas edeine B contains a guanylspermidine group [1]. This structural difference is functionally consequential because the C-terminal polyamine sterically overlaps with the anticodon stem-loop of fMet-tRNA in the ribosomal P site, directly determining the inhibitory potency of translation initiation [2]. Edeine A2, an α-isomer of edeine A differing only in the stereochemistry of the β-tyrosine residue, is biologically inactive, further demonstrating that precise structural identity—not merely class membership—is required for activity [1].

Peptide antibiotic Structure-activity relationship Non-ribosomal peptide

Ribosomal P-Site Inhibition: Edeine A Induces G693:C795 Base Pairing Uniquely Not Observed with Kasugamycin or GE81112

Cryo-electron microscopy structures at 2.0–2.9 Å resolution reveal that edeine, kasugamycin, and GE81112 all bind within the E-site of the 30S ribosomal subunit but interfere with translation initiation at mechanistically distinct steps [1]. Edeine (edeine A1) uniquely induces base pairing of universally conserved residues G693 and C795 of 16S rRNA, a conformational switch that directly prevents codon-anticodon interaction at the P site and thereby blocks initiator tRNA binding [2]. In contrast, kasugamycin and GE81112 do not induce this G693:C795 base pair; kasugamycin affects an earlier step of 30S pre-initiation complex formation, while GE81112 permits start codon recognition but impedes IF3 departure [1]. Addition of pactamycin, which binds between G693 and C795, rebreaks the edeine-induced base pair and relieves P-site inhibition, confirming the causal role of this edeine-specific conformational change [2].

Translation initiation Ribosome crystallography 30S subunit

Concentration-Dependent Dual Mechanism: DNA Synthesis vs. Translation Inhibition Thresholds Are Defined for Edeine A

Edeine A exhibits a uniquely characterized concentration-dependent switch in its mechanism of action. At low concentrations (<15 µg/mL), edeine A acts as a reversible inhibitor of bacterial DNA synthesis, specifically constraining DNA polymerase II and III activity without binding directly to DNA [1]. At higher concentrations (>150 µg/mL), the dominant mechanism shifts to potent inhibition of translation initiation by binding to the 30S ribosomal subunit P-site and blocking fMet-tRNA interaction [2]. This dual-action profile was specifically demonstrated for edeine A (as edeine A1) in E. coli 15 T− using [3H]thymidine incorporation assays; edeine A did not cause release of incorporated thymidine from pre-labeled DNA and did not bind to DNA, confirming a specific enzymatic inhibition mechanism rather than direct DNA interaction [1]. While edeine B and D share the ribosomal binding target, the quantitative concentration thresholds for the DNA synthesis-to-translation switch have not been independently validated for these congeners.

DNA synthesis inhibition Translation inhibition Dual mechanism antibiotic

Translational Misreading Induction: Edeine A Matches Streptomycin-Strength Misreading at the A-Site

In addition to blocking P-site tRNA binding, edeine A1 induces translational misreading during A-site decoding at levels quantitatively comparable to those elicited by streptomycin, the classic aminoglycoside misreading antibiotic [1]. In vitro translation assays using E. coli ribosomes demonstrated that edeine-induced misincorporation rates are statistically indistinguishable from streptomycin-induced misreading under identical conditions. This property is mechanistically distinct from pactamycin, which instead inhibits translocation and exhibits tRNA-specific effects without altering decoding fidelity at the A-site [1]. Kasugamycin and GE81112 have not been shown to induce comparable A-site misreading [2].

Translational fidelity Ribosome misreading A-site decoding

Immunosuppressive Activity Profile Diverges from Edeine B and Cyclosporine A in Murine Models

In a head-to-head murine immunoregulatory study, synthetic edeine A/D analogue peptides were compared directly with edeine B (peptide W1) and cyclosporine A as reference immunosuppressants [1]. The edeine A/D analogues exhibited a moderate, partially stimulatory effect on humoral and cellular immune responses, in contrast to the predominantly suppressive profile of edeine B. Specifically, while edeine B treatment led to a significant reduction in plaque-forming cells (PFC) in the spleens of sheep erythrocyte-immunized mice, the edeine A-type analogues showed a different immunomodulatory trajectory, with some concentrations even elevating the secondary humoral response relative to vehicle controls [1]. Cyclosporine A, used as a classical calcineurin-inhibitor comparator, produced a strong, unidirectional suppression that was clearly distinguishable from the nuanced activity of the edeine A congener [1].

Immunosuppression Humoral immunity Cellular immunity

Self-Resistance N-Acetyltransferase (EdeQ): Edeine A Is the Canonical Substrate Defining Producer-Organism Resistance Profiles

The edeine-producing organism Brevibacillus brevis employs a dedicated self-resistance mechanism mediated by EdeQ, an N-acetyltransferase that acetylates edeine A, converting it to the biologically inactive N-acetyledeine [1]. This enzymatic inactivation is specific to the active edeine A1 isomer; the naturally occurring inactive α-isomer edeine A2 is not a product of EdeQ-mediated detoxification but rather represents a stereochemical variant generated during biosynthesis [2]. The resistance gene edeQ is co-localized within the edeine biosynthetic gene cluster (ede BGC), and its presence or absence in heterologous expression systems can be used to modulate self-resistance levels [1]. Understanding this self-resistance mechanism is critical for any genetic engineering or heterologous production effort involving edeine A, as omission of edeQ may result in production-host toxicity not observed with other edeine congeners that differ in their susceptibility to acetylation.

Antibiotic resistance N-acetyltransferase Self-resistance mechanism

Evidence-Backed Research and Industrial Application Scenarios for Edeine A


Ribosomal P-Site Conformational Dynamics Studies Using a Defined G693:C795 Base-Pair Inducer

Researchers investigating the role of universally conserved 16S rRNA residues G693 and C795 in P-site tRNA binding should select Edeine A (edeine A1) because it is the only translation initiation inhibitor demonstrated to induce this specific base pair [6]. Cryo-EM structures at 2.0–2.9 Å resolution confirm that edeine A binding within the 30S E-site triggers the G693:C795 switch, which sterically blocks fMet-tRNA anticodon stem-loop docking [6]. Alternative initiation inhibitors (kasugamycin, GE81112, pactamycin) do not induce this conformational change, making edeine A an irreplaceable tool for probing this specific ribosomal switch mechanism [4].

Calibrated Dual-Target Mechanistic Studies Requiring Defined DNA Synthesis / Translation Inhibition Thresholds

For experiments requiring selective and titratable inhibition of either bacterial DNA synthesis or translation initiation within a single compound, Edeine A is the only edeine congener for which validated concentration thresholds have been published: <15 µg/mL for DNA synthesis blockade and >150 µg/mL for translation inhibition [6]. This ~10-fold concentration window permits researchers to isolate the DNA synthesis inhibitory phenotype without confounding translation effects, a capability not demonstrated for edeine B or D [4]. Procurement of characterized Edeine A rather than crude edeine complex is thus essential for dose-response calibration.

Translational Fidelity Assays Combining P-Site Blockade with Streptomycin-Level A-Site Misreading

Edeine A uniquely enables simultaneous interrogation of ribosomal P-site occupancy and A-site decoding fidelity because it induces misreading levels comparable to streptomycin while concurrently preventing P-site tRNA binding [6]. This dual perturbation cannot be replicated using pactamycin (translocation inhibitor without misreading), kasugamycin (early initiation block without misreading), or streptomycin alone (misreading without P-site blockade). Laboratories studying the interdependence of ribosomal P-site and A-site functions should therefore standardize on authenticated Edeine A as the probe compound of choice.

Heterologous Edeine A Biosynthetic Pathway Engineering with Co-Expressed EdeQ Self-Resistance

Industrial biotechnology efforts aiming to produce edeine A via heterologous expression in surrogate hosts (e.g., Bacillus subtilis, E. coli) must co-express the edeQ N-acetyltransferase gene to confer self-resistance [6]. The edeQ gene is naturally co-localized within the edeine A biosynthetic gene cluster (ede BGC), and heterologous constructs omitting edeQ are expected to suffer from production-host toxicity due to the potent ribosomal activity of the mature edeine A product [6]. Strain engineering strategies developed for edeine A cannot be directly extrapolated to edeine B or D without verifying EdeQ substrate specificity for those congeners.

Quote Request

Request a Quote for Edeine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.